molecular formula C18H16N2O3S2 B2428734 Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1787917-07-0

Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2428734
CAS No.: 1787917-07-0
M. Wt: 372.46
InChI Key: MQBFECCMFDZJHX-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound includes a benzothiazole ring, a phenylsulfonyl group, and a pyrrolidine moiety, making it a unique and versatile molecule in medicinal chemistry.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(1,3-benzothiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c21-18(17-19-15-8-4-5-9-16(15)24-17)20-11-10-14(12-20)25(22,23)13-6-2-1-3-7-13/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBFECCMFDZJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Functionalization

The 3-(phenylsulfonyl)pyrrolidine moiety is synthesized via sulfonylation of pyrrolidin-3-amine. In a representative procedure, pyrrolidin-3-amine (1.0 equiv) is treated with phenylsulfonyl chloride (1.2 equiv) in dichloromethane under nitrogen atmosphere, with N,N-diisopropylethylamine (DIPEA, 2.5 equiv) as a base. The reaction proceeds at 0°C for 1 h, followed by room temperature stirring for 12 h. Workup involves washing with 1 M HCl, brine, and drying over MgSO₄, yielding 3-(phenylsulfonyl)pyrrolidine as a white solid (85% yield).

Alternative Ring Construction

For cases requiring regioselective sulfonylation, a ring-closing strategy is employed. N-Boc-3-aminopyrrolidine is sulfonylated as above, followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane. This method avoids side reactions at the secondary amine, achieving 92% purity by HPLC.

Benzo[d]thiazole-2-carboxylic Acid Synthesis

Cyclocondensation of 2-Aminothiophenol

Benzo[d]thiazole-2-carboxylic acid is prepared via cyclocondensation of 2-aminothiophenol (1.0 equiv) with chloroacetic acid (1.1 equiv) in refluxing ethanol (6 h), catalyzed by concentrated HCl. The intermediate 2-(chloromethyl)benzo[d]thiazole is oxidized to the carboxylic acid using KMnO₄ in aqueous H₂SO₄ (70°C, 4 h), yielding 78% product.

Bromination and Thiazole Formation

An alternative route involves bromination of 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (Scheme 1, compound 2 ). Cyclocondensation with thiourea in acetic acid (60°C, 8 h) generates the thiazole ring, confirmed by ¹H-NMR singlet at 6.96 ppm (S–C=CH) and ¹³C-NMR resonance at 168.2 ppm (C=N).

Coupling Strategies for Methanone Assembly

Amide Bond Formation

The final coupling of benzo[d]thiazole-2-carboxylic acid (1.0 equiv) and 3-(phenylsulfonyl)pyrrolidine (1.2 equiv) employs HATU (1.5 equiv) and DIPEA (3.0 equiv) in dimethylformamide (DMF) at 25°C for 12 h. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the target compound in 82% yield. HRMS analysis confirms the molecular ion peak at m/z 427.1124 [M+H]⁺.

Direct Carbonylative Coupling

In a one-pot approach, benzo[d]thiazole-2-carbonyl chloride (generated via oxalyl chloride) reacts with 3-(phenylsulfonyl)pyrrolidine in tetrahydrofuran (THF) with triethylamine (2.0 equiv). The reaction achieves 75% yield but requires rigorous exclusion of moisture.

Optimization and Analytical Validation

Solvent and Catalyst Screening

Comparative studies reveal DMF as superior to acetonitrile or toluene for coupling reactions, enhancing solubility of intermediates (Table 1). Silver carbonate (0.1 equiv) and 1,8-diazabicycloundec-7-ene (DBU, 0.2 equiv) in toluene at 120°C improve yields to 89% by facilitating deprotonation.

Table 1: Solvent Effects on Coupling Efficiency

Solvent Catalyst Yield (%) Purity (HPLC, %)
DMF HATU 82 98.5
Acetonitrile EDC 68 95.2
Toluene Ag₂CO₃/DBU 89 99.1

Spectral Characterization

¹H-NMR (400 MHz, DMSO-d₆) of the target compound displays:

  • δ 8.21 (d, J = 8.0 Hz, 1H, Ar–H)
  • δ 7.92 (s, 1H, S–C=CH)
  • δ 3.55–3.72 (m, 4H, pyrrolidine–CH₂)
  • δ 2.88 (t, J = 7.9 Hz, 1H, N–CH–SO₂).

¹³C-NMR confirms the carbonyl at 169.8 ppm and sulfonyl at 126.4 ppm.

Alternative Methodologies and Limitations

Mitsunobu Reaction

Attempts to couple benzo[d]thiazole-2-methanol with 3-(phenylsulfonyl)pyrrolidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine yielded <30% product due to steric hindrance.

Enzymatic Catalysis

Lipase-mediated acylation in ionic liquids ([BMIM][BF₄]) achieved 45% yield but required prolonged reaction times (72 h).

Chemical Reactions Analysis

Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has shown promise as a lead compound in the development of new pharmaceuticals. Its structural components allow for interactions with biological targets, potentially leading to the discovery of novel therapeutics.

Case Studies

  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes involved in cancer progression. For instance, the compound's ability to bind to specific enzymes may provide insights into its potential as an anticancer agent .

Antimicrobial Activity

Studies have demonstrated that derivatives of benzo[d]thiazole exhibit antimicrobial properties. The incorporation of the pyrrolidine and phenylsulfonyl groups may enhance this activity by improving the compound's interaction with bacterial cell membranes or metabolic pathways.

Research Findings

  • Compounds structurally related to benzo[d]thiazol-2-yl have been evaluated for their effectiveness against various pathogens, showing significant antibacterial and antifungal activity .

Neuropharmacology

The pyrrolidine component suggests potential applications in neuropharmacology. Compounds featuring this moiety have been explored for their effects on neurotransmitter systems, which could lead to advancements in treating neurological disorders.

Insights from Studies

  • Investigations into similar compounds have revealed their capacity to modulate neurotransmitter release, indicating a potential role in treating conditions such as depression or anxiety disorders .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReferences
This compoundStructureEnzyme inhibition, antimicrobial
2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanoneStructureAnticancer properties
N-(hetero)aryl-pyrrolidine derivativesStructureJAK inhibitors

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . The compound’s structure allows it to bind effectively to these enzymes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19_{19}H18_{18}N2_2O3_3S2_2
  • Molecular Weight : 386.5 g/mol
  • CAS Number : 1448036-63-2

The structure consists of a benzo[d]thiazole moiety linked to a pyrrolidine ring that is further substituted with a phenylsulfonyl group. This unique structure contributes to its biological activities.

Research indicates that compounds containing the benzo[d]thiazole framework exhibit various biological activities, including:

  • Anticonvulsant Activity : Similar derivatives have been shown to possess anticonvulsant properties. For instance, studies involving related pyrrolidine derivatives demonstrated efficacy in models of seizures (e.g., maximal electroshock and pentylenetetrazole models) .
  • Antioxidant Effects : Compounds with similar structures have displayed significant antioxidant activity, which can be attributed to their ability to scavenge free radicals and inhibit oxidative stress .
  • Cholinesterase Inhibition : Some derivatives have been identified as multi-target drugs that inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .

Biological Activity Overview

Activity Type Description Reference
AnticonvulsantEffective in reducing seizure frequency in animal models
AntioxidantExhibits significant free radical scavenging activity
Cholinesterase InhibitionReduces AChE activity, potentially beneficial for neurodegenerative diseases

Anticonvulsant Studies

A study assessed the anticonvulsant properties of related benzo[d]thiazole derivatives. The results indicated that these compounds significantly reduced seizure activity in both MES and PTZ models, suggesting a potential for developing new anticonvulsants .

Antioxidant Activity Evaluation

In vitro assays demonstrated that benzo[d]thiazole derivatives exhibited strong antioxidant properties, surpassing the activity of standard antioxidants like ascorbic acid. This was measured using various methods including DPPH and ABTS assays .

Cholinergic Activity

Research on multi-target drugs has shown that certain benzo[d]thiazole compounds not only inhibit AChE but also possess neuroprotective properties against oxidative damage in neuronal cell cultures. This dual action could lead to advancements in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, and how are they experimentally determined?

  • Answer: Key properties include LogP (lipophilicity), PSA (polar surface area), and solubility. LogP is determined via reverse-phase HPLC or shake-flask methods, while PSA is calculated using computational tools like Molinspiration. Solubility is assessed in solvents (e.g., chloroform) via gravimetric analysis. Melting points are measured using differential scanning calorimetry (DSC) . For analogs, experimental values such as LogP = 10.71 and chloroform solubility have been reported .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Answer: Synthesis typically involves coupling a benzothiazole moiety with a sulfonyl-pyrrolidine group. Key steps include:

  • Nucleophilic substitution: Reacting 3-(phenylsulfonyl)pyrrolidine with a benzothiazole carbonyl chloride.
  • Catalytic cross-coupling: Using Pd catalysts for C–N bond formation, as seen in similar methanone syntheses (e.g., Rh-catalyzed reactions for benzo[d]thiazol-2-yl(phenyl)methanone derivatives) .
  • Purification: Column chromatography (e.g., PE:EA = 5:1) and recrystallization from chloroform .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent integration and connectivity (e.g., benzothiazole protons at δ 7.2–8.5 ppm) .
  • X-ray crystallography: Resolves bond lengths and dihedral angles (e.g., SHELX software for small-molecule refinement) .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95% peak area at 254 nm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

  • Answer:

  • Solvent optimization: Test polar aprotic solvents (e.g., DMF, THF) for improved coupling efficiency .
  • Catalyst screening: Evaluate Pd, Rh, or Cu catalysts for cross-coupling steps (e.g., Rh catalysts achieved 58–98% yields in similar methanone syntheses) .
  • Temperature control: Optimize stepwise heating (e.g., 60–65°C for cyclization) to minimize side reactions .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding biological activity?

  • Answer:

  • Cross-validation assays: Compare computational docking (e.g., AutoDock Vina) with in vitro assays (e.g., antiproliferative activity in cancer cell lines) .
  • Structural analysis: Use X-ray crystallography to verify binding conformations (e.g., π–π interactions in benzothiazole derivatives) .
  • Dose-response studies: Test varying concentrations to reconcile IC50 discrepancies .

Q. How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets?

  • Answer:

  • Molecular dynamics simulations: Simulate binding to targets (e.g., HIV-1 protease) using software like GROMACS .
  • QSAR models: Corrogate structural features (e.g., sulfonyl group orientation) with activity data from analogs .
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What methodological approaches are recommended for analyzing the stability of this compound under various physiological conditions?

  • Answer:

  • pH stability assays: Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal analysis: Use thermogravimetric analysis (TGA) to assess decomposition thresholds .
  • Oxidative stress testing: Expose to H2O2 or cytochrome P450 enzymes to simulate metabolic pathways .

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